3-Bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 3-bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine derivatives has been explored through various methods. One approach involves the reaction of aryl-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-amines with 1-biphenyl-4-yl-2-bromoethanone to yield novel 1-aryl-3-biphenyl-4-yl-3-hydroxy-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium bromides and their 2,5-dehydrogenated analogues . Another method includes the reaction of 2-methylimidazoles and 2-methylbenzimidazole with a γ-bromomethyl enone, which upon cyclization under basic conditions, produces imidazolo[a]azepines . Additionally, the synthesis of pyrido[2,3-d]azepine derivatives has been achieved using a multicomponent reaction involving isatins, alkyl bromides, activated acetylenic compounds, and ammonium acetate in the presence of an ionic liquid and magnetic nanocomposites as a nanocatalyst .
Molecular Structure Analysis
The molecular structure of the synthesized compounds is characterized by the presence of the imidazo[1,2-a]azepine core, which is a bicyclic structure consisting of an imidazole ring fused to a seven-membered azepine ring. The derivatives synthesized in the studies mentioned include various substitutions on the imidazo[1,2-a]azepine core, which can influence the chemical and biological properties of these compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these derivatives are typically nucleophilic substitutions and cyclization reactions. The use of brominated precursors facilitates the formation of the imidazo[1,2-a]azepine ring through intramolecular attacks by nitrogen-containing groups. The presence of a base in the reaction mixture is crucial for the cyclization step to occur . The multicomponent reactions described in the synthesis of pyrido[2,3-d]azepine derivatives also involve the formation of multiple bonds in a single reaction step, showcasing the complexity and efficiency of these synthetic methods .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized imidazo[1,2-a]azepine derivatives are influenced by their molecular structure. The presence of the NH group in some of the synthesized pyridine derivatives, for example, imparts potential antioxidant properties, as evidenced by radical trapping and ferric reduction experiments . The antibacterial and antifungal activities of some derivatives have been demonstrated, with promising activity against pathogens such as Staphylococcus aureus, Cryptococcus neoformans, and Candida albicans . The synthesis methods employed also highlight the advantages of high yields, short reaction times, and easy separation of catalysts and products, which are important for practical applications .
Safety And Hazards
properties
IUPAC Name |
3-bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c9-7-6-10-8-4-2-1-3-5-11(7)8/h6H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZONBZFTQTRBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC=C(N2CC1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650370 |
Source
|
Record name | 3-Bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine | |
CAS RN |
701298-97-7 |
Source
|
Record name | 3-Bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.